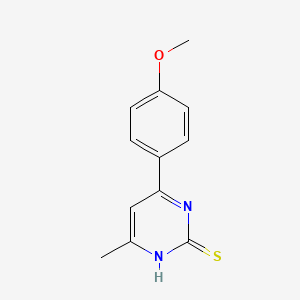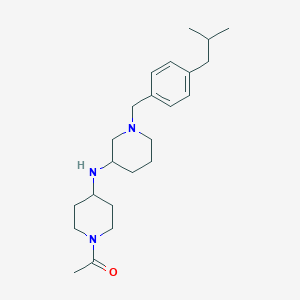![molecular formula C19H25N5O B5617580 N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5617580.png)
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as EPZ-5676, is a small molecule inhibitor of the DOT1L enzyme. DOT1L is a histone methyltransferase that catalyzes the methylation of lysine 79 on histone H3 (H3K79). This modification is associated with transcriptional activation and is frequently found in genes involved in cell differentiation and development. EPZ-5676 has been shown to be a potent and selective inhibitor of DOT1L and has been investigated for its potential use in the treatment of acute leukemia.
作用機序
Studies: Further studies could be conducted to investigate the mechanism of action of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and to identify other potential targets for the treatment of acute leukemia.
実験室実験の利点と制限
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a potent and selective inhibitor of DOT1L and has been shown to have antitumor activity in preclinical studies. However, there are several limitations to its use in lab experiments. N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a small molecule inhibitor and may have limited bioavailability and pharmacokinetic properties. In addition, the use of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in lab experiments may require the use of high concentrations, which could lead to off-target effects and toxicity.
将来の方向性
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of acute leukemia with MLL gene rearrangements. However, there are several future directions that could be pursued to further investigate its potential use. These include:
1. Combination therapy: N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide could be used in combination with other agents, such as chemotherapy or targeted therapies, to improve its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers could be identified to predict response to N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and to monitor treatment efficacy.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in patients with acute leukemia with MLL gene rearrangements.
4.
合成法
The synthesis of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves several steps, starting with the reaction of 1-ethyl-1H-indazole-3-carbaldehyde with 2-isopropyl-1H-imidazole in the presence of a base to form the intermediate 1-ethyl-3-(2-isopropyl-1H-imidazol-1-yl)indazole. This intermediate is then reacted with N-(2-bromoethyl)propanamide in the presence of a palladium catalyst to form the final product, N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide.
科学的研究の応用
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been investigated for its potential use in the treatment of acute leukemia, specifically in patients with mixed lineage leukemia (MLL) gene rearrangements. MLL gene rearrangements are found in approximately 5-10% of acute leukemias and are associated with poor prognosis. The MLL gene encodes a histone methyltransferase that is involved in the regulation of gene expression during development. The aberrant expression of MLL fusion proteins, which result from chromosomal translocations involving the MLL gene, leads to the dysregulation of gene expression and the development of leukemia.
特性
IUPAC Name |
N-[(1-ethylindazol-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-5-24-17-9-7-6-8-15(17)16(22-24)12-21-19(25)14(4)23-11-10-20-18(23)13(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBDXBLBAHMPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CNC(=O)C(C)N3C=CN=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5617499.png)
![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)
![N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)
![1-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5617522.png)

![2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole](/img/structure/B5617532.png)
![1-benzyl-4-[(methylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5617535.png)

![3-{[1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5617554.png)


![N-[4-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5617587.png)

![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)